molecular formula C22H28FN5O2 B7552493 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea

1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea

Katalognummer B7552493
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: CNUYYOUGOMPPFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a role in regulating the immune response. CPI-444 has shown promising results in preclinical studies as a potential therapy for cancer and other immune-related diseases.

Wirkmechanismus

1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea works by blocking the adenosine A2A receptor on immune cells. Adenosine is a molecule that is produced by cells under conditions of stress or inflammation. It acts as a signaling molecule that can suppress the immune response. The adenosine A2A receptor is found on immune cells and plays a role in mediating this suppressive effect. By blocking this receptor, 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea has been shown to have several biochemical and physiological effects in preclinical studies. These include increased T cell activation and infiltration into the tumor microenvironment, decreased production of immunosuppressive cytokines, and increased production of pro-inflammatory cytokines. These effects lead to enhanced anti-tumor immune responses and improved outcomes in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other adenosine receptors or signaling pathways. However, one limitation of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea is its potential for off-target effects, which could lead to unwanted side effects or toxicity.

Zukünftige Richtungen

There are several potential future directions for the development of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea and related compounds. These include:
1. Clinical trials to evaluate the safety and efficacy of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea in cancer patients.
2. Combination therapy with other immune checkpoint inhibitors or targeted therapies to enhance the anti-tumor immune response.
3. Development of more potent and selective A2A receptor inhibitors.
4. Evaluation of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea in other immune-related diseases, such as autoimmune disorders or chronic inflammation.
5. Investigation of the role of the adenosine A2A receptor in other cellular processes, such as wound healing or tissue repair.
In conclusion, 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea is a promising small molecule inhibitor that targets the adenosine A2A receptor and has shown potential as a therapy for cancer and other immune-related diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea involves several steps, including the coupling of a piperidine derivative with a pyrimidine derivative, followed by cyclization and urea formation. The final product is obtained through purification and isolation processes. The synthesis of 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea has been described in detail in several publications.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea has been extensively studied in preclinical models of cancer and other immune-related diseases. In these studies, 1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea has been shown to enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor on immune cells. This leads to increased T cell activation and infiltration into the tumor microenvironment, resulting in tumor cell death.

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c23-16-6-8-19(9-7-16)30-20-10-13-24-21(27-20)28-14-11-18(12-15-28)26-22(29)25-17-4-2-1-3-5-17/h6-10,13,17-18H,1-5,11-12,14-15H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUYYOUGOMPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCN(CC2)C3=NC=CC(=N3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.